molecular formula C13H12ClNO2S B2886888 Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate CAS No. 2174001-55-7

Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate

Cat. No.: B2886888
CAS No.: 2174001-55-7
M. Wt: 281.75
InChI Key: WPUXNOHKRQLGLQ-UHFFFAOYSA-N
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Description

Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate is a chemical compound with the molecular formula C13H12ClNO2S. It is a quinoline derivative, characterized by the presence of a chloro group at the 7th position, an ethylsulfanyl group at the 5th position, and a carboxylate ester group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-chloroquinoline.

    Ethylsulfanyl Substitution: The 5th position of the 7-chloroquinoline is substituted with an ethylsulfanyl group using ethylthiol in the presence of a suitable base.

    Carboxylation: The 6th position is then carboxylated using a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.

    Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 7-chloro-5-ethylsulfanylquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-3-18-12-8-5-4-6-15-10(8)7-9(14)11(12)13(16)17-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUXNOHKRQLGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C2C=CC=NC2=CC(=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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